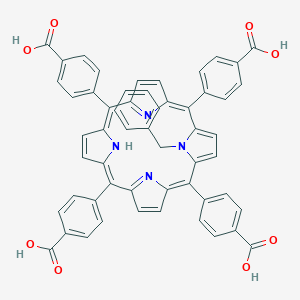
N-Bzhtcpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a porphyrin derivative, which is a type of organic compound known for its distinctive structure consisting of four pyrrole rings interconnected by methine bridges. Porphyrins are essential in various biological systems, such as heme and chlorophyll, and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic conditions to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Benzaldehyde derivatives react with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid, to form the porphyrin macrocycle.
Benzylation: The porphyrin macrocycle is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl groups.
Industrial Production Methods
Industrial production of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic conditions.
Major Products Formed
Oxidized Porphyrins: Formed through oxidation reactions, these derivatives have applications in catalysis and materials science.
Reduced Porphyrins: Resulting from reduction reactions, these compounds are used in photodynamic therapy and as photosensitizers.
Substituted Porphyrins: These derivatives have various applications in drug delivery and molecular electronics.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This photodynamic effect leads to the oxidation of cellular components, resulting in cell death. The compound targets cellular membranes, proteins, and nucleic acids, disrupting their function and leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: A similar porphyrin derivative without the benzyl groups, used in similar applications.
4,4′,4′′,4′′′-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): Another porphyrin derivative with carboxyl groups, used in catalysis and materials science.
Uniqueness
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is unique due to the presence of benzyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, including photodynamic therapy and as a catalyst in organic reactions .
Eigenschaften
CAS-Nummer |
108440-59-1 |
|---|---|
Molekularformel |
C55H36N4O8 |
Molekulargewicht |
880.9 g/mol |
IUPAC-Name |
4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67) |
InChI-Schlüssel |
TYKXQJUSHZBYAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Synonyme |
N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine N-bzHTCPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















